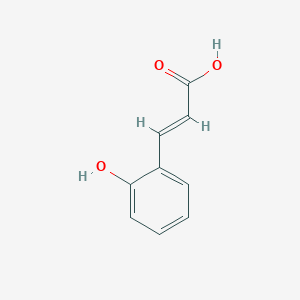

2-Hydroxycinnamic acid

Descripción general

Descripción

Ácido trans-2-hidroxicinámico: es un compuesto orgánico que pertenece a la clase de los ácidos hidroxicinámicos. Estos compuestos se caracterizan por una estructura de ácido cinámico donde el anillo de benceno está hidroxiladoEs conocido por sus potenciales propiedades antioxidantes y se utiliza en diversas aplicaciones de investigación científica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido trans-2-hidroxicinámico se puede sintetizar a través de varios métodos. Un método común implica la reacción de Perkin, donde el benzaldehído reacciona con anhídrido acético en presencia de una base para formar ácido cinámico, que luego se hidroxila para producir ácido trans-2-hidroxicinámico . Otro método implica la condensación de Knoevenagel de salicilaldehído con ácido malónico, seguido de descarboxilación .

Métodos de producción industrial: La producción industrial de ácido trans-2-hidroxicinámico normalmente implica el uso de rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir el uso de catalizadores y condiciones de reacción controladas para facilitar la hidroxilación de derivados del ácido cinámico .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido trans-2-hidroxicinámico experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar quinonas correspondientes.

Reducción: Puede reducirse para formar derivados dihidro.

Sustitución: Puede sufrir reacciones de sustitución electrófila en el anillo de benceno.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución electrófila a menudo utilizan reactivos como bromo o ácido nítrico.

Productos principales:

Oxidación: Formación de quinonas.

Reducción: Formación de derivados dihidro.

Sustitución: Formación de ácidos hidroxicinámicos sustituidos.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-Hydroxycinnamic acid has garnered significant attention in pharmaceutical research due to its range of biological activities:

- Antioxidant Properties : It exhibits potent antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress. This property is crucial in preventing chronic diseases such as cancer and cardiovascular diseases .

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. Studies indicate that it can inhibit the production of pro-inflammatory cytokines, thus alleviating symptoms associated with conditions like arthritis and asthma .

- Antimicrobial Activity : this compound demonstrates antimicrobial effects against various pathogens. Research has shown its efficacy against bacteria and fungi, suggesting potential applications in developing natural preservatives for food and pharmaceuticals .

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's. It may help mitigate oxidative damage and improve cognitive function .

Food Science Applications

In the food industry, this compound serves multiple roles:

- Natural Preservative : Its antimicrobial properties make it suitable as a natural preservative in food products, helping to extend shelf life without the need for synthetic additives .

- Functional Food Ingredient : The antioxidant capacity of this compound enhances the nutritional profile of functional foods. Foods enriched with this compound may contribute to health benefits such as reduced risk of chronic diseases .

- Food Packaging : Research indicates that incorporating this compound into edible food packaging can enhance the material's barrier properties while providing antioxidant protection to the packaged food .

Cosmetic Applications

The cosmetic industry utilizes this compound for its beneficial properties:

- Skin Care Formulations : Its antioxidant and anti-inflammatory effects make it an ideal ingredient in skin care products aimed at reducing signs of aging and protecting against UV damage .

- Wound Healing : Studies suggest that formulations containing this compound can promote wound healing by enhancing collagen synthesis and reducing inflammation at the injury site .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant activity of this compound using various assays (DPPH, ABTS). Results indicated a significant scavenging effect comparable to conventional antioxidants like ascorbic acid, suggesting its potential as a natural antioxidant in dietary supplements and functional foods .

Case Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory mechanisms of this compound demonstrated its ability to inhibit NF-kB activation in macrophages. This finding supports its application in developing anti-inflammatory drugs or supplements for chronic inflammatory conditions .

Case Study 3: Cosmetic Applications

A clinical trial tested a topical formulation containing this compound on patients with photoaged skin. Results showed improved skin elasticity and reduced wrinkle depth after eight weeks of treatment, highlighting its potential in cosmetic dermatology .

Mecanismo De Acción

El mecanismo de acción del ácido trans-2-hidroxicinámico implica su capacidad para eliminar radicales libres e inhibir el estrés oxidativo. Interactúa con objetivos moleculares como las especies reactivas de oxígeno y las enzimas involucradas en las vías oxidativas. El grupo hidroxilo del compuesto juega un papel crucial en su actividad antioxidante al donar átomos de hidrógeno para neutralizar los radicales libres .

Comparación Con Compuestos Similares

Compuestos similares:

- Ácido p-cumárico

- Ácido cafeico

- Ácido ferúlico

- Ácido sinápico

- Ácido clorogénico

- Ácido rosmarínico

Comparación: El ácido trans-2-hidroxicinámico es único debido a su patrón específico de hidroxilación en el anillo de benceno, que influye en sus propiedades antioxidantes. En comparación con otros ácidos hidroxicinámicos como el ácido p-cumárico y el ácido cafeico, el ácido trans-2-hidroxicinámico exhibe una reactividad y una actividad biológica distintas. Por ejemplo, el ácido cafeico tiene dos grupos hidroxilo, lo que puede mejorar su capacidad antioxidante en comparación con el ácido trans-2-hidroxicinámico .

Actividad Biológica

2-Hydroxycinnamic acid, also known as o-coumaric acid, is a phenolic compound that has garnered significant attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, anti-inflammatory, antimicrobial, and potential therapeutic effects.

Chemical Structure and Biosynthesis

This compound is derived from the phenylpropanoid pathway, where it is synthesized from phenylalanine through several enzymatic steps involving p-coumaric acid and other hydroxycinnamic acids. The structural formula can be represented as follows:

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of this compound. It scavenges free radicals and reduces oxidative stress in various biological systems. Research indicates that it can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby protecting cells from oxidative damage .

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory effects . It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. In animal studies, it reduced inflammation markers in tissues affected by conditions like arthritis and colitis . The mechanism involves the modulation of nuclear factor kappa B (NF-κB) signaling pathways, which are critical in inflammatory responses .

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens. It has been effective against both Gram-positive and Gram-negative bacteria, as well as fungi. Studies have shown that this compound disrupts microbial cell membranes, leading to cell lysis .

| Pathogen Type | Activity Observed |

|---|---|

| Bacteria | Inhibition of growth in E. coli |

| Fungi | Antifungal activity against C. albicans |

Potential Therapeutic Applications

Research suggests that this compound may have therapeutic potential in various health conditions:

- Diabetes Management : It has been linked to improved insulin sensitivity and reduced blood glucose levels in diabetic animal models .

- Obesity : The compound inhibits adipocyte differentiation and reduces lipid accumulation in adipose tissues, which may help in obesity management .

- Neuroprotection : Preliminary studies indicate that it may protect neuronal cells from oxidative stress and inflammation, suggesting potential applications in neurodegenerative diseases .

Case Studies

- Diabetes Study : A study involving diabetic rats showed that administration of this compound led to a significant reduction in blood glucose levels and improved lipid profiles compared to control groups .

- Inflammation Model : In a model of induced colitis, treatment with this compound resulted in decreased levels of inflammatory markers and improved histological scores of intestinal damage .

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of this compound against Staphylococcus aureus and found it effective at concentrations as low as 0.5 mg/mL, highlighting its potential use in food preservation .

Propiedades

IUPAC Name |

(E)-3-(2-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,10H,(H,11,12)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOWTIHVNWZYFI-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Record name | o-coumaric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/O-coumaric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883240 | |

| Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white or beige powder; [Acros Organics MSDS], Solid | |

| Record name | trans-2-Hydroxycinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18122 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Hydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

614-60-8 | |

| Record name | trans-2-Hydroxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-2-Hydroxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-hydroxycinnamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01650 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | trans-2-Hydroxycinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(2-hydroxyphenyl)-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-hydroxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYCINNAMIC ACID, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23AU5FZB9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of 2-hydroxycinnamic acid?

A1: Research suggests that this compound exhibits various biological activities, including:

- Antioxidant Activity: It can scavenge free radicals, such as DPPH, ABTS, and superoxide radicals, protecting cells from oxidative damage. [, , , , ]

- Antimicrobial Activity: Studies show inhibitory effects against various bacteria, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumonia. [, , , ]

- Antifungal Activity: It exhibits antifungal properties against certain fungi, such as Aspergillus flavus. []

- Anti-Inflammatory Activity: Research suggests potential anti-inflammatory effects, although the specific mechanisms require further investigation. [, ]

- Neuroprotective Effects: Some studies indicate potential neuroprotective properties, including inhibiting amyloid-β protein (Aβ) aggregation, a key factor in Alzheimer's disease. []

Q2: How does this compound exert its antibacterial effects?

A2: While the exact mechanisms are still under investigation, in silico studies suggest that this compound might interact with bacterial proteins involved in essential processes like protein synthesis. For instance, molecular docking studies indicate strong binding affinities to bacterial DNA gyrase, a key enzyme for DNA replication. []

Q3: Can bacteria develop resistance to this compound?

A3: Interestingly, research suggests that antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), do not develop resistance to this compound even after continuous exposure to subinhibitory concentrations in vitro. This finding highlights its potential as an alternative antimicrobial agent. []

Q4: Does this compound affect cellular processes in bacteria?

A4: Yes, proteomic analyses of MRSA exposed to subinhibitory concentrations of this compound reveal alterations in the expression of proteins involved in various cellular processes, including:

Q5: How is this compound metabolized in the body?

A5: While detailed pharmacokinetic studies are limited, evidence suggests that this compound undergoes various metabolic transformations. In rats, it has been identified as a metabolite after oral administration of Jiao-Tai-Wan, a traditional Chinese medicine. Metabolic processes involved include demethylation, hydroxylation, reduction, methylation, and conjugation with glucuronide or sulfate. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C9H8O3, and its molecular weight is 164.16 g/mol.

Q7: What spectroscopic data are available for this compound?

A7: Spectroscopic techniques like HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection) and GC-MS (Gas Chromatography-Mass Spectrometry) are commonly employed to identify and quantify this compound in various matrices. These techniques provide information about its retention time, UV-Vis absorbance spectrum, and mass fragmentation pattern. [, , , ]

Q8: Does this compound have any unique chemical reactivity?

A8: A notable chemical reaction involving this compound is its ability to form a bicyclic acyloxyphosphorane when reacted with methyl diphenylphosphinite. [] This reaction highlights its potential as a building block for synthesizing more complex molecules.

Q9: What are the potential applications of this compound?

A9: Due to its diverse biological activities, this compound holds promise for various applications, including:

- Food Industry: It can be used as a natural preservative and antioxidant in food products. []

- Pharmaceuticals: Its antimicrobial, anti-inflammatory, and neuroprotective properties make it a potential candidate for developing new drugs. [, , ]

Q10: Are there any specific examples of this compound being used in formulations?

A10: While direct applications are still under development, research suggests that this compound is a constituent of various natural products with known medicinal properties. For example, it is found in:

- Honey: Stingless bee honey (Tetragonula travancorica), known for its anticancer properties, contains this compound. []

- Propolis: This bee product, known for its antioxidant and antimicrobial properties, has been found to contain this compound. []

- Traditional Medicines: Jiao-Tai-Wan, a traditional Chinese medicine used to treat type 2 diabetes, contains this compound as a metabolite after oral administration. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.